μ‑Opioid Receptor Affinity: DBN Series 2 vs. DBO‑II Direct Head‑to‑Head Comparison
The N‑3‑propionyl‑N‑9‑cinnamyl‑3,9‑diazabicyclo[3.3.1]nonane (DBN 2a) binds the μ‑opioid receptor with Ki = 13 nM, representing a 12‑fold improvement over the directly analogous 3,8‑diazabicyclo[3.2.1]octane isomer DBO‑II (Ki = 160 nM) when measured under identical radioligand displacement conditions [1]. The lead DBN series 2 derivatives with chloro‑ and nitro‑substituted aryl rings achieve Ki values of 6–8 nM [2], approaching the affinity of morphine while retaining the higher μ/δ and μ/κ selectivity characteristic of the DBN scaffold.
| Evidence Dimension | μ‑Opioid receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | DBN 2a Ki = 13 nM; DBN 2 series derivatives Ki = 6–8 nM |
| Comparator Or Baseline | DBO‑II (N‑3‑propionyl‑N‑8‑cinnamyl‑3,8‑diazabicyclo[3.2.1]octane) Ki = 160 nM; DBO‑I Ki = 55.2 nM |
| Quantified Difference | DBN 2a is 12.3‑fold more potent than DBO‑II; DBN 2 derivatives are 20–27‑fold more potent than DBO‑II |
| Conditions | Radioligand displacement assay using [³H]‑DAMGO on rat brain membrane preparations, pH 7.4, 25°C |
Why This Matters
The 12‑fold μ‑affinity advantage of DBN over DBO translates directly to lower required dosing for equivalent target engagement in analgesic applications, while the inverted SAR trend between the two scaffolds means DBO‑based lead optimization strategies cannot be extrapolated to the DBN series.
- [1] Pinna, G. A.; Cignarella, G.; Loriga, G.; Murineddu, G.; Mussinu, J. M.; Ruiu, S.; Fadda, P.; Fratta, W. Synthesis, modelling, and μ‑opioid receptor affinity of N‑3(9)‑arylpropenyl‑N‑9(3)‑propionyl‑3,9‑diazabicyclo[3.3.1]nonanes. Il Farmaco 2000, 55 (8), 553–562. View Source
- [2] Pinna, G. A.; Cignarella, G.; Loriga, G.; Murineddu, G.; Mussinu, J. M.; Ruiu, S.; Fadda, P.; Fratta, W. N‑3(9)‑Arylpropenyl‑N‑9(3)‑propionyl‑3,9‑diazabicyclo[3.3.1]nonanes as μ‑opioid receptor agonists. Effects on μ‑affinity of arylalkenyl chain modifications. Bioorg. Med. Chem. 2002, 10 (6), 1929–1937. View Source
- [3] Barlocco, D.; Cignarella, G.; Vianello, P.; Villa, S.; Pinna, G. A.; Fadda, P.; Fratta, W. Synthesis and μ‑opioid receptor affinity of a new series of nitro substituted 3,8‑diazabicyclo[3.2.1]octane derivatives. Il Farmaco 1998, 53 (8–9), 557–562. View Source
